Phosphonic acid, ((2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)ethoxy)methyl)-, (S)-
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Overview
Description
Phosphonic acid, ((2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)ethoxy)methyl)-, (S)-, is a complex organic compound with significant applications in various scientific fields. This compound features a phosphonic acid group attached to a pyrimidine ring, which is further substituted with a hydroxymethyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, ((2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)ethoxy)methyl)-, (S)-, typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Phosphonic Acid Group: The phosphonic acid group can be introduced via a Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester, which is then hydrolyzed to the phosphonic acid.
Hydroxymethyl Substitution: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride
Properties
CAS No. |
113852-38-3 |
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Molecular Formula |
C9H15N2O7P |
Molecular Weight |
294.20 g/mol |
IUPAC Name |
[(2S)-1-hydroxy-3-(5-methyl-2,4-dioxopyrimidin-1-yl)propan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H15N2O7P/c1-6-2-11(9(14)10-8(6)13)3-7(4-12)18-5-19(15,16)17/h2,7,12H,3-5H2,1H3,(H,10,13,14)(H2,15,16,17)/t7-/m0/s1 |
InChI Key |
NXSCESRMUVPASQ-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)C[C@@H](CO)OCP(=O)(O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC(CO)OCP(=O)(O)O |
Origin of Product |
United States |
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